molecular formula C21H14N4O2 B4855042 Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl-

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl-

Cat. No.: B4855042
M. Wt: 354.4 g/mol
InChI Key: MPLQZOANYOFRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl- is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological and medicinal properties.

Preparation Methods

The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl- typically involves the condensation of aminopyrazole with appropriate aldehydes or ketones, followed by cyclization reactions. One common method involves the reaction of 5-aminopyrazole with 2-furanyl aldehyde and 1-naphthylamine under acidic conditions to form the desired compound . Industrial production methods often utilize microwave-assisted synthesis and copper-catalyzed reactions to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated reagents.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures

Scientific Research Applications

Anticancer Activity

Pyrazolo[1,5-a]pyrimidines have been extensively studied for their potential as anticancer agents. The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active sites of these enzymes, it disrupts cell cycle progression and promotes apoptosis in cancer cells .

Case Study:
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine effectively reduced tumor growth in xenograft models of human cancers, highlighting their potential as therapeutic agents in oncology .

Inhibition of Kinases

The compound is also recognized for its ability to inhibit specific kinases involved in various cellular processes. For instance, it has been reported to inhibit adaptor-associated kinase 1 (AAK1), which plays a role in endocytosis and synaptic function. This inhibition can potentially lead to therapeutic benefits in neurological disorders .

Table 1: Summary of Kinase Inhibition Studies

Compound Target Kinase Effect Reference
Pyrazolo[1,5-a]pyrimidineCDK2Induces apoptosis
Pyrazolo[1,5-a]pyrimidineAAK1Modulates endocytosis

Modulation of 11β-Hydroxysteroid Dehydrogenase Type 1

Another significant application of pyrazolo[1,5-a]pyrimidine derivatives is their ability to modulate the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is involved in the conversion of cortisone to cortisol and is a target for treating metabolic syndrome and related conditions such as obesity and diabetes .

Case Study:
Research indicated that compounds targeting 11β-HSD1 could effectively reduce insulin resistance and improve metabolic parameters in animal models, suggesting a potential therapeutic avenue for metabolic disorders .

Neuroprotective Effects

The neuroprotective properties of pyrazolo[1,5-a]pyrimidine derivatives are under investigation due to their influence on signaling pathways involved in neuronal survival and function. The inhibition of AAK1 not only affects endocytosis but may also enhance synaptic plasticity, offering potential benefits in neurodegenerative diseases.

Table 2: Neuroprotective Studies

Study Outcome Reference
In vitro neuron cultureImproved neuron survival rates
Animal model studyReduced neuroinflammation

Mechanism of Action

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl- is unique due to its specific structural features and biological activities. Similar compounds include:

Biological Activity

Pyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. This article focuses on the specific compound Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl-, examining its biological activity through various studies and data analyses.

Chemical Structure

The compound Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl- features a complex structure that contributes to its biological activity. The presence of the pyrazolo ring fused with a pyrimidine core is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that several pyrazolo[1,5-a]pyrimidine derivatives exhibit promising antimicrobial properties. For instance, a study evaluated various derivatives against a range of microorganisms, revealing that compounds similar to Pyrazolo[1,5-a]pyrimidine-3-carboxamide displayed significant inhibition against bacterial and fungal strains. Notably, some derivatives showed minimum inhibitory concentrations (MIC) in the nanomolar range, indicating strong antimicrobial potential .

Anticancer Potential

The anticancer activity of pyrazolo[1,5-a]pyrimidines has been extensively studied. In vitro assays demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 and HCT116. For example, one study reported that a closely related compound exhibited an IC50 value ranging from 0.3 to 24 µM against various cancer targets . The mechanism involves inhibition of key signaling pathways associated with tumor growth and metastasis.

Enzyme Inhibition

Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of various enzymes. Molecular docking studies suggest that these compounds can effectively inhibit enzymes like 14-alpha demethylase and transpeptidase. The binding affinity and specificity of these compounds highlight their potential as therapeutic agents targeting specific enzymatic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrazolo[1,5-a]pyrimidine derivatives. Modifications at specific positions on the ring system can enhance biological activity. For instance:

  • Substituents at the 7-position (e.g., furanyl groups) have been linked to increased potency against certain biological targets.
  • The introduction of different functional groups at the 3-carboxamide position can significantly alter the compound's activity profile .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityIdentified significant inhibition against Gram-positive bacteria with MIC values below 100 µM.
Study 2Anticancer ActivityCompound exhibited IC50 values ranging from 0.3 to 24 µM across multiple cancer cell lines.
Study 3Enzyme InhibitionDemonstrated high binding affinity for transpeptidase with potential applications in drug design.

Properties

IUPAC Name

7-(furan-2-yl)-N-naphthalen-1-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O2/c26-21(24-17-8-3-6-14-5-1-2-7-15(14)17)16-13-23-25-18(10-11-22-20(16)25)19-9-4-12-27-19/h1-13H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLQZOANYOFRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C4N=CC=C(N4N=C3)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl-
Reactant of Route 2
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl-
Reactant of Route 3
Reactant of Route 3
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl-
Reactant of Route 4
Reactant of Route 4
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl-
Reactant of Route 5
Reactant of Route 5
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.